2-(4-(Phenylthio)phenyl)acetic acid
Overview
Description
2-(4-(Phenylthio)phenyl)acetic acid, also known as PTPA, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a derivative of phenylacetic acid and is widely used in various research studies to investigate its mechanism of action and physiological effects.
Scientific Research Applications
Synthesis of Substituted Furanones
A key application of 2-(4-(Phenylthio)phenyl)acetic acid and its homologs is in the synthesis of various types of substituted α-phenylthio-γ-butyrolactones. These compounds are obtained through a combination of reactions, including the reaction with epoxides, the conjugate addition reaction with carbanion species, and the α-alkylation reaction. The subsequent oxidation of these α-phenylthiolactones to sulfoxides, followed by pyrolysis, provides substituted 2(5H)-furanones. This process demonstrates a general method for producing a variety of substituted furanones, highlighting the versatility of phenylthio acetic acid derivatives in synthetic organic chemistry (Iwai et al., 1977).
Electrochemical Reduction Studies
Another significant application is found in the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid derivatives. Studies have shown that the reduction of these compounds in an ammoniacal buffer is particularly effective for the electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This research not only expands our understanding of the electrochemical behaviors of phenylhydroxylamines and azoxy compounds but also opens up new pathways for synthesizing valuable chemical entities (Sicker et al., 1995).
Antimicrobial and Anticancer Studies
Additionally, derivatives of 2-(4-(Phenylthio)phenyl)acetic acid have been explored for their potential biological activities. For instance, some derivatives have been synthesized and evaluated for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria, as well as fungi. These studies suggest that certain phenylthio acetic acid derivatives could have moderate antimicrobial activities, which could be of interest for the development of new antimicrobial agents (Sharshira & Hamada, 2012). In the realm of cancer research, complexes containing diclofenac (a derivative of phenylacetic acid) and phenanthroline have shown promising anticancer and antibacterial activities, indicating the potential therapeutic applications of these compounds (Shah et al., 2019).
Mechanism of Action
Target of Action
It’s known that the compound forms a cocrystal with theophylline , which suggests potential interactions with targets of theophylline, such as phosphodiesterase and adenosine receptors .
Mode of Action
The formation of a cocrystal with theophylline suggests that it may interact with the same targets as theophylline . Theophylline acts by inhibiting phosphodiesterase, leading to increased levels of cyclic AMP
Biochemical Pathways
Given its cocrystallization with theophylline , it may influence pathways regulated by cyclic AMP, such as those involved in bronchodilation and inflammation
Result of Action
The compound’s cocrystallization with theophylline suggests potential anti-inflammatory and bronchodilatory effects
properties
IUPAC Name |
2-(4-phenylsulfanylphenyl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2S/c15-14(16)10-11-6-8-13(9-7-11)17-12-4-2-1-3-5-12/h1-9H,10H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRDQKVBSLWBCFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC=C(C=C2)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90285869 | |
Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Phenylthio)phenyl)acetic acid | |
CAS RN |
6317-61-9 | |
Record name | NSC43068 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43068 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-(4-phenylsulfanylphenyl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90285869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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